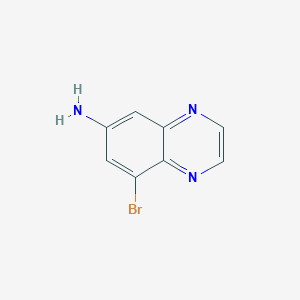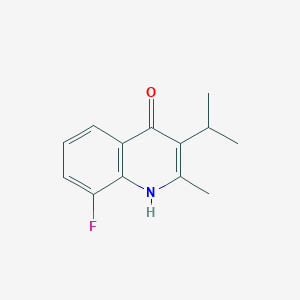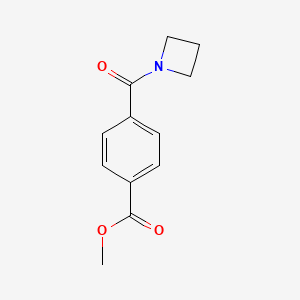
Methyl 4-(azetidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(azetidine-1-carbonyl)benzoate is a chemical compound that features a four-membered azetidine ring attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(azetidine-1-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization techniques can also be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the azetidine ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes can be employed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield azetidine derivatives, while reduction can produce modified benzoate esters.
Applications De Recherche Scientifique
Methyl 4-(azetidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of methyl 4-(azetidine-1-carbonyl)benzoate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The embedded polar nitrogen atom in the azetidine ring plays a crucial role in its reactivity and interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain but less stability compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
Methyl 4-(azetidine-1-carbonyl)benzoate is unique due to its combination of the azetidine ring and the benzoate ester, providing a distinct set of chemical and biological properties. Its reactivity, driven by the ring strain of the azetidine, sets it apart from other similar compounds and makes it a valuable tool in various scientific and industrial applications .
Propriétés
Numéro CAS |
915199-14-3 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
methyl 4-(azetidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3 |
Clé InChI |
PUXOBYVATJHYLR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)

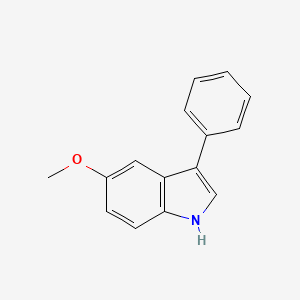


![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)


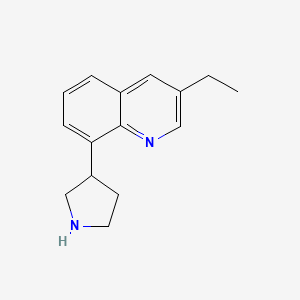
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)


